molecular formula C17H20N2O B11804056 (6-(tert-Butylamino)-4-methylpyridin-3-yl)(phenyl)methanone

(6-(tert-Butylamino)-4-methylpyridin-3-yl)(phenyl)methanone

Cat. No.: B11804056
M. Wt: 268.35 g/mol
InChI Key: RWBVRCIQEPIHLL-UHFFFAOYSA-N
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Description

(6-(tert-Butylamino)-4-methylpyridin-3-yl)(phenyl)methanone is an organic compound that belongs to the class of aryl-phenylketones This compound is characterized by the presence of a pyridine ring substituted with a tert-butylamino group and a phenyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(tert-Butylamino)-4-methylpyridin-3-yl)(phenyl)methanone typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpyridine-3-carboxylic acid with tert-butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate amide. This intermediate is then subjected to Friedel-Crafts acylation using benzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(6-(tert-Butylamino)-4-methylpyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(6-(tert-Butylamino)-4-methylpyridin-3-yl)(phenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-(tert-Butylamino)-4-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(tert-Butylamino)-4-methylpyridin-3-yl)(phenyl)methanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its tert-butylamino group enhances its stability and potential interactions with biological targets.

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

[6-(tert-butylamino)-4-methylpyridin-3-yl]-phenylmethanone

InChI

InChI=1S/C17H20N2O/c1-12-10-15(19-17(2,3)4)18-11-14(12)16(20)13-8-6-5-7-9-13/h5-11H,1-4H3,(H,18,19)

InChI Key

RWBVRCIQEPIHLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)NC(C)(C)C

Origin of Product

United States

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